2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
CAS No.: 920537-63-9
Cat. No.: VC16955189
Molecular Formula: C18H16ClNOS
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide - 920537-63-9](/images/structure/VC16955189.png)
Specification
CAS No. | 920537-63-9 |
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Molecular Formula | C18H16ClNOS |
Molecular Weight | 329.8 g/mol |
IUPAC Name | 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C18H16ClNOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21) |
Standard InChI Key | XTXGCRPECQQWMO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide, reflects its core structure:
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Benzamide backbone: A benzene ring substituted with a chlorine atom at the ortho position and an amide group.
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Benzothiophene moiety: A fused bicyclic system comprising a benzene ring and a thiophene ring, with a methyl group at the 3-position.
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Ethyl linker: Connects the benzamide and benzothiophene groups.
The molecular formula is C₁₉H₁₆ClNO₂S, with a calculated molecular weight of 357.85 g/mol. Key structural features are summarized in Table 1.
Table 1: Structural and Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous benzamide-thiophene hybrids suggest a multi-step approach:
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Benzothiophene synthesis: Friedel-Crafts acylation or cyclization of thiophenol derivatives to form the 3-methylbenzothiophene core .
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Ethyl linker introduction: Alkylation of the benzothiophene with 2-chloroethylamine or similar reagents .
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Benzamide coupling: Reaction of 2-chlorobenzoyl chloride with the amine-functionalized benzothiophene intermediate .
Key challenges: Steric hindrance from the methyl group on the benzothiophene may necessitate optimized reaction conditions (e.g., high-temperature catalysis).
Spectroscopic Characterization
Hypothetical spectroscopic data, extrapolated from analogs:
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¹H NMR:
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IR: Stretching bands at 1650 cm⁻¹ (amide C=O) and 680 cm⁻¹ (C–S) .
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Mass Spectrometry: Molecular ion peak at m/z 357.85 (M⁺).
Structural and Crystallographic Analysis
Compound | Activity (IC₅₀) | Source |
---|---|---|
2-Chloro-N-(3-methylphenyl)benzamide | COX-2 inhibition: 12 µM | |
2-Chloro-N-[2-(thiazolyl)ethyl]benzamide | Tubulin binding: 0.8 µM |
The target compound’s larger aromatic system (benzothiophene vs. thiophene/thiazole) may improve cell permeability but reduce aqueous solubility .
Challenges and Future Directions
Limitations
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Synthetic complexity: Multi-step synthesis with moderate yields (~40–60%) .
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Solubility: Predicted low solubility (logS ≈ -4.5) may limit bioavailability .
Research Opportunities
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